Dichloroethoxyoxovanadium (V)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

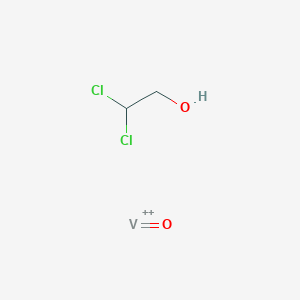

Dichloroethoxyoxovanadium (V) is a chemical substance with the molecular formula C2H5Cl2O2V . It has a decided structure and a molecular weight of 182.900 .

Synthesis Analysis

The synthesis of Dichloroethoxyoxovanadium (V) involves various methods . One method involves the addition of 2 equivalents of a silane derivative to a dichloromethane solution of a vanadium compound at room temperature, followed by stirring for 2 hours . The reaction yields Dichloroethoxyoxovanadium (V) with a 97% yield .Applications De Recherche Scientifique

Dioxovanadium (V) complexes with thiosemicarbazone-based ONS donor sets have shown notable antiamoebic activity, offering potential as lead molecules for inhibiting the growth of Entamoeba histolytica (Maurya et al., 2006).

Diamagnetic dioxovanadium (V) complexes with β-diketonate and heterocyclic nitrogen-base ligands have been synthesized, showing potential for solvolyzation into various vanadium species and reduction to oxovanadium (IV) species (Taguchi et al., 1978).

Dioxovanadium (V) complexes containing ONS donor ligands derived from S-benzyldithiocarbazate exhibit substantial antiamoebic activity, which could lead to new therapeutic approaches against amoebiasis (Maurya et al., 2003).

Research on dioxo- and oxovanadium (V) complexes with thiohydrazone ONS donor ligands indicates that these complexes may offer new dimensions in the therapy of amoebiasis due to their effective antiamoebic activities (Maurya et al., 2006).

A study of dioxovanadium (V) Schiff base complexes with N-methyl-1,2-diaminoethane and 2-methyl-1,2-diaminopropane showed potential catalytic properties for the oxidation of thioanisole to sulfoxide, indicating applications in catalysis (Kwiatkowski et al., 2003).

Dioxovanadium (V) complexes with sulfur-containing amino acids have been analyzed, showing the formation of mononuclear complexes that could have implications in biological and medicinal chemistry (Gharib et al., 2003).

Studies on the reactivity of dioxovanadium (V) complexes with hydrogen peroxide suggest potential applications in understanding the mechanisms of vanadium haloperoxidases, an important class of enzymes (Hamstra et al., 1998).

Research on the interaction of dioxovanadium (V) with nitrilotriacetic acid at different ionic strengths contributes to the understanding of metal-ligand interactions, relevant in bioinorganic chemistry and catalysis (Zare et al., 2008).

Propriétés

IUPAC Name |

2,2-dichloroethanol;oxovanadium(2+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl2O.O.V/c3-2(4)1-5;;/h2,5H,1H2;;/q;;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXQDWMYQOVJSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)Cl)O.O=[V+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl2O2V+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20724771 |

Source

|

| Record name | 2,2-dichloroethanol;oxovanadium(2+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dichloroethoxyoxovanadium (V) | |

CAS RN |

1801-77-0 |

Source

|

| Record name | 2,2-dichloroethanol;oxovanadium(2+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1148292.png)

![2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime](/img/structure/B1148309.png)

![N~1~,N~1~-Bis{3-[(dimethoxymethyl)silyl]propyl}ethane-1,2-diamine](/img/structure/B1148313.png)